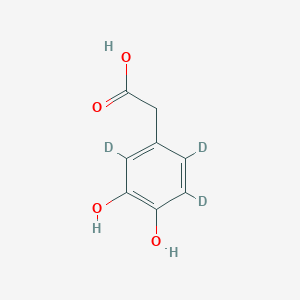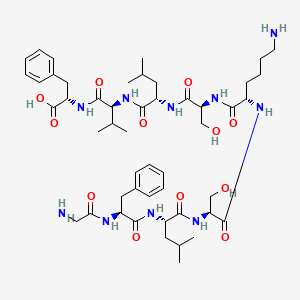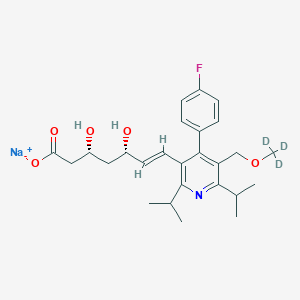
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid is a deuterated analog of 4,5-dihydroxyphenylacetic acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can alter its chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid typically involves the deuteration of 4,5-dihydroxyphenylacetic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process requires high-purity deuterium gas and efficient catalysts to achieve high yields and selectivity. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to maximize the production efficiency and minimize the formation of undesired by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the fate of phenolic compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered pharmacokinetics and dynamics. The compound may act on enzymes or receptors involved in oxidative stress, inflammation, or neurotransmitter regulation, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine with similar structural features but without deuterium labeling.
2-(3,4-Dihydroxyphenyl)acetic acid: Another analog with hydroxyl groups at different positions.
Uniqueness
2-(2,3,6-Trideuterio-4,5-dihydroxyphenyl)acetic acid is unique due to its deuterium labeling, which imparts distinct chemical and physical properties. This labeling can enhance the compound’s stability, reduce metabolic degradation, and provide valuable insights in research applications.
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)/i1D,2D,3D |
Clave InChI |
CFFZDZCDUFSOFZ-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])O)O)[2H] |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)

![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)




![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)
